{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine
Overview
Description
Scientific Research Applications
Reaction Mechanisms and Synthetic Applications
- Chemical Reactions and Synthesis : Research has explored the reactions of pyrimidine derivatives with amines, including piperidine, revealing mechanisms where primary amines can substitute specific groups in the pyrimidine ring or open rings to form new compounds. These findings are crucial for synthetic chemistry, providing pathways to design and synthesize novel compounds for various applications (Yakubkene & Vainilavichyus, 1998).
Pharmacological Research
- Antibacterial Activity : Piperidine containing pyrimidine imines have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
- 5-HT1A Partial Agonists : Aminopyrimidine derivatives have been evaluated as 5-HT1A partial agonists, indicating their potential use in psychiatric and neurological disorders (Dounay et al., 2009).
Agricultural Chemistry
- Plant Growth Stimulation : Certain pyrimidine derivatives have shown a pronounced effect in stimulating plant growth, suggesting applications in agriculture to enhance crop yields (Pivazyan et al., 2019).
Properties
IUPAC Name |
2-methyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-12(2)10-16-11-14-9-13(3)17-15(18-14)19-7-5-4-6-8-19/h9,12,16H,4-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPLUSDUPRZKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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